molecular formula C15H12N4O3S3 B2659181 N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 476464-63-8

N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2659181
CAS No.: 476464-63-8
M. Wt: 392.47
InChI Key: CEDDHEQEOFERIG-UHFFFAOYSA-N
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Description

N-(5-((4-Nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-nitrobenzylthio group at position 5 and a thiophen-2-yl acetamide moiety at position 2. Its structure combines electron-withdrawing (nitro group) and electron-donating (thiophene) functionalities, making it a candidate for diverse biological applications, including anticancer and antimicrobial activities .

Properties

IUPAC Name

N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S3/c20-13(8-12-2-1-7-23-12)16-14-17-18-15(25-14)24-9-10-3-5-11(6-4-10)19(21)22/h1-7H,8-9H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDDHEQEOFERIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced by reacting 1,3,4-thiadiazole-2-thiol with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Final Compound: The final step involves the reaction of the intermediate product with 2-bromoacetylthiophene to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring and the nitrobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with various molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit bacterial and fungal growth by interfering with cell wall synthesis or protein function.

    Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,3,4-thiadiazole scaffold is widely modified to optimize bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Melting Point (°C) Key Bioactivity Reference
Target Compound 4-Nitrobenzylthio, Thiophen-2-yl N/A* Hypothesized anticancer/antimicrobial
N-(3-Chlorophenyl)-2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide Benzylthio, 3-Chlorophenyl N/A Antimicrobial
N-(4-Chlorophenyl)-2-[(5-((4-Nitrophenyl)amino)-1,3,4-Thiadiazol-2-yl)thio]acetamide (Compound 3) 4-Nitrophenylamino, 4-Chlorophenyl 226–228 Apoptosis induction, Akt inhibition (92.36%)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-Thiadiazol-2-yl)-2-(5-Isopropyl-2-Methylphenoxy)Acetamide 4-Chlorobenzylthio, Phenoxy 132–134 Anticancer (in vitro)
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-Phenylureido)-1,3,4-Thiadiazol-2-yl)thio)Acetamide Phenylureido, Benzothiazole 263–265 Antiproliferative activity

*Note: Melting point data for the target compound is unavailable in the provided evidence.

Key Observations:

Compounds bearing nitro groups (e.g., Compound 3 in ) exhibit strong apoptotic activity, suggesting the nitro moiety is critical for anticancer efficacy. In contrast, benzylthio substituents (e.g., ) prioritize antimicrobial over anticancer effects, likely due to reduced electrophilic reactivity.

Heterocyclic Moieties:

  • The thiophen-2-yl acetamide in the target compound may enhance membrane permeability compared to bulkier groups like benzothiazole (). Thiophene’s aromaticity and moderate hydrophobicity balance solubility and target binding.

Table 2: Bioactivity Comparison
Compound Class Mechanism Efficacy Reference
4-Nitro-Substituted Thiadiazoles Akt inhibition, apoptosis High (IC₅₀ ~1–10 µM)
Chlorobenzylthio Derivatives Tubulin polymerization inhibition Moderate (IC₅₀ ~10–50 µM)
Benzothiazole Hybrids Topoisomerase II inhibition Variable (IC₅₀ ~5–20 µM)
  • The target compound’s dual functionality (nitro + thiophene) may synergize mechanisms observed in separate analogs, such as Akt inhibition () and enhanced cellular uptake ().

Biological Activity

N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has attracted attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex structure that incorporates:

  • A thiadiazole ring
  • A thiophenyl group
  • An acetamide moiety
  • A nitrobenzyl substituent

This unique arrangement of functional groups enhances its chemical properties and potential biological activities.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. Notable findings include:

  • Significant inhibition of cell proliferation in human cancer cell lines such as:
    • Colon cancer (HCT116)
    • Lung cancer (H460)
    • Breast cancer (MCF-7)

The mechanism of action appears to involve interactions with tubulin, leading to disruptions in cell division and apoptosis in cancer cells. Molecular docking studies indicate that the compound forms crucial hydrogen bonds with key residues in target proteins, which is essential for its anticancer activity .

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The presence of the nitro group in the structure is believed to enhance these activities .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameUnique Features
N-(5-benzylthio)-1,3,4-thiadiazol-2-yl)-2-(phenyl)acetamideLacks nitro group; moderate cytotoxicity
N-(5-(trifluoromethyl)benzylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-3-yl)acetamideEnhanced lipophilicity; potential for greater bioavailability
N-benzyl-N'-((5-nitro-1,3,4-thiadiazol-2-yl)methyl)ureaUrea linkage; different mechanism of action against cancer

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiadiazole derivatives:

  • Cytotoxicity Assays : In one study evaluating a series of thiadiazole derivatives, the compound exhibited high cytotoxicity against A431 cancer cells. Western blot analysis confirmed apoptosis induction through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .
  • VEGFR Inhibition : Another research highlighted that certain derivatives inhibited vascular endothelial growth factor receptor (VEGFR), suggesting potential applications in antiangiogenic therapy for cancer treatment .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide?

The compound can be synthesized via multi-step reactions involving:

  • Thiadiazole core formation : Condensation of thiosemicarbazides with carboxylic acid derivatives under POCl₃ catalysis (reflux at 90°C for 3 hours) .
  • Substitution reactions : Introduction of the 4-nitrobenzylthio group using potassium carbonate in dry acetone (reflux for 3–8 hours) .
  • Acetamide coupling : Reaction of intermediates with 2-(thiophen-2-yl)acetic acid derivatives via activation with agents like EDCI/HOBt . Purification typically involves recrystallization from ethanol or DMSO/water mixtures, with yields ranging from 68% to 91% depending on substituents .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Physicochemical characterization : Melting points (e.g., 184–185°C for analogous thiadiazoles) and Rf values via TLC .
  • Spectroscopic analysis : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophen-2-yl protons at δ 6.8–7.4 ppm) and IR for functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., calculated for C₁₆H₁₂N₄O₃S₃: 412.02 g/mol) .

Q. What solvents and reaction conditions optimize the synthesis of 1,3,4-thiadiazole derivatives?

  • Solvents : Dry acetone or DMF for nucleophilic substitutions , ethanol/water for recrystallization .
  • Catalysts : Anhydrous K₂CO₃ for thiolate formation , POCl₃ for cyclocondensation .
  • Temperature : Reflux (70–90°C) for 3–8 hours to drive substitutions and cyclization .

Advanced Research Questions

Q. How do structural modifications (e.g., nitrobenzyl vs. chlorobenzyl substituents) impact biological activity?

  • Case study : Analogs with 4-nitrobenzylthio groups exhibit enhanced antimicrobial activity compared to 4-chlorobenzyl derivatives, likely due to improved electron-withdrawing effects and membrane penetration .
  • Methodology : In vitro assays (e.g., MIC against S. aureus) paired with computational docking (e.g., binding to bacterial enoyl-ACP reductase) .

Q. What mechanistic insights explain contradictions in reported cytotoxic activities of similar thiadiazoles?

  • Data conflict : Some studies report IC₅₀ < 10 µM against cancer cells , while others show negligible activity.
  • Resolution : Variability arises from:
  • Substituent positioning : Meta vs. para nitro groups alter redox potential and ROS generation .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) and incubation times (24 vs. 48 hours) .

Q. Which computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • ADMET modeling : Tools like SwissADME predict moderate bioavailability (LogP ~3.2) but poor blood-brain barrier penetration due to polar surface area >90 Ų .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) reveal strong binding to acetylcholinesterase (ΔG = -9.2 kcal/mol), supporting potential neuroactivity .

Q. How can reaction by-products be minimized during thiadiazole synthesis?

  • Optimization strategies :
  • Stoichiometry : Use 1.2 equivalents of 4-nitrobenzyl thiol to reduce unreacted starting material .
  • Workup : Sequential washes with cold water and ethyl acetate to remove unreacted intermediates .
    • Analytical monitoring : HPLC-MS tracking (C18 column, acetonitrile/water gradient) to identify and quantify impurities .

Methodological Considerations

Q. What are the best practices for scaling up the synthesis of this compound without compromising yield?

  • Process design :
  • Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .
    • Quality control : In-line FTIR for real-time monitoring of reaction progress .

Q. How should researchers address discrepancies in reported melting points for thiadiazole derivatives?

  • Root causes : Polymorphism (e.g., recrystallization solvent polarity affects crystal packing) .
  • Resolution : Standardize protocols (e.g., slow cooling in ethanol) and use DSC for thermal profiling .

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